N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine
Overview
Description
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine is a complex organic compound that features a pyrimidine core substituted with nitrophenyl and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl and pyridyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridyl and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and dimethylformamide (DMF) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine involves its interaction with specific molecular targets. The nitrophenyl and pyridyl groups can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)-4-(2-pyridyl)-2-pyrimidineamine
- N-(4-Nitrophenyl)-4-(4-pyridyl)-2-pyrimidineamine
- N-(3-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine
Uniqueness
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine is unique due to the specific positioning of the nitrophenyl and pyridyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a diverse range of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
N-(4-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c21-20(22)13-5-3-12(4-6-13)18-15-17-9-7-14(19-15)11-2-1-8-16-10-11/h1-10H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQWXFRXLNCDJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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